molecular formula C10H14O4 B8518717 (3-Methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester

(3-Methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester

Cat. No.: B8518717
M. Wt: 198.22 g/mol
InChI Key: HGZJHSRZTCMSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-2-oxocyclopentyl)-oxoacetic acid ethyl ester is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 2-(3-methyl-2-oxocyclopentyl)-2-oxoacetate

InChI

InChI=1S/C10H14O4/c1-3-14-10(13)9(12)7-5-4-6(2)8(7)11/h6-7H,3-5H2,1-2H3

InChI Key

HGZJHSRZTCMSFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1CCC(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-methylcyclopentanone (1.0058 g, 10.2 mmol) and diethyloxalate (1.38 mL, 10.2 mmol) were mixed together, and then added to a solution of NaOEt (˜3 M, 3.4 mL) stirring in an ice bath under N2. After stirring for 15 minutes, the reaction was warmed to room temperature and stirred overnight. The reaction was quenched at 0° C. with 1N HCl and extracted 2× with CH2Cl2. The combined organics were washed with H2O, dried with Na2SO4, filtered, and concentrated to yield crude 4. The crude material was purified with 98:2 to 96:4 Hexanes:EtOAc to obtain 0.5635 g (27.7%) of 4. 1H (CDCl3, 400 MHz): δ 4.29 (2H, q, J=7.1 Hz), 2.96 (1H, ddd, J=17.6, 8.1, 1.5 Hz), 2.69 (1H, ddd, J=17.6, 9.5, 8.1 Hz), 2.57-2.47 (1H, m), 2.24 (1H, dtd, J=12.5, 8.3, 2.4 Hz), 1.49 (1H, dtd, J=12.5, 10.3, 8.4 Hz), 1.34 (3H, t, J=7.1 Hz), 1.13 (3H, d, J=7.0 Hz) ppm. 13C (CDCl3, 100 MHz): δ 164.09, 153.19, 117.67, 62.92, 44.76, 30.60, 30.36, 26.55, 14.63, 14.37 ppm.
Quantity
1.0058 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Two
Name
Yield
27.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.